
3'-Bromo-2'-chloro-5'-(trifluoromethyl)phenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride is a chemical compound with the molecular formula C9H4BrCl2F3O and a molecular weight of 335.93 g/mol . It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride typically involves the reaction of 3-bromo-2-chloro-5-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the phenacyl chloride moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenacyl chloride to the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its electrophilic character, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2,5-Dibromo-(trifluoromethyl)benzene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
Comparison: 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenacyl chloride structure. This combination imparts distinct reactivity and properties compared to similar compounds, making it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C9H4BrCl2F3O |
|---|---|
Peso molecular |
335.93 g/mol |
Nombre IUPAC |
1-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-6-2-4(9(13,14)15)1-5(8(6)12)7(16)3-11/h1-2H,3H2 |
Clave InChI |
BFPLOYLHQCYBJK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)CCl)Cl)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


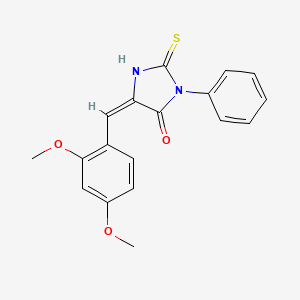
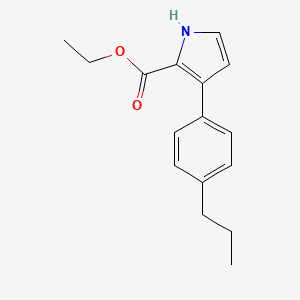

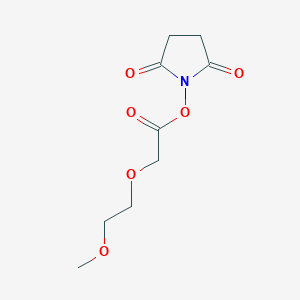
![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
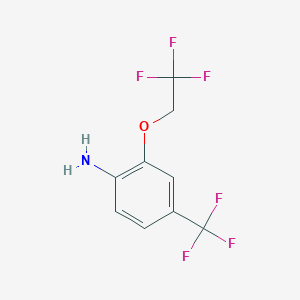
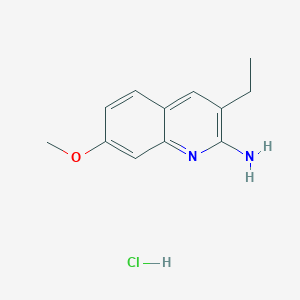
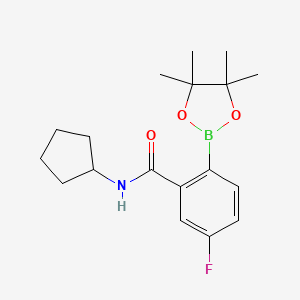
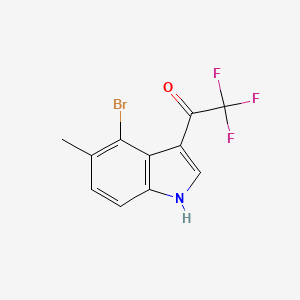
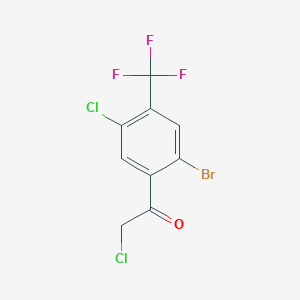
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)

![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
